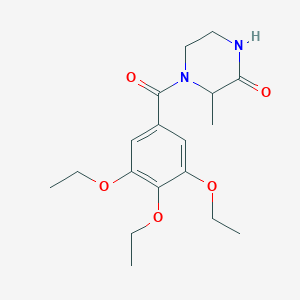
3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involved Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Although the exact synthesis of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and Mass spectrometry. For example, the structures of synthesized 3,4-dimethoxybenzoyl-piperazine derivatives were confirmed using IR, MS, H-NMR, and elemental analysis . These techniques provide detailed information about the molecular framework and functional groups present in the compound.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The papers do not provide specific reactions for this compound, but they do mention that piperazine compounds can be involved in condensation reactions and can form complexes with biological targets as indicated by molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by their substituents. The papers provided do not detail these properties for the compound . However, they do discuss the use of DFT calculations to predict properties like charge distribution, molecular electrostatic potential, and non-linear optical properties for a related compound . These computational methods could be applied to this compound to predict its properties.
Aplicaciones Científicas De Investigación
DNA Binding and Cellular Applications
The structural analog Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, highlights the significance of piperazine derivatives in scientific research, particularly in cellular biology. Such compounds, including 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one, may possess similar DNA-binding capabilities, making them valuable for chromosome and nuclear staining, DNA content analysis via flow cytometry, and as a starting point for drug design targeting DNA interactions (Issar & Kakkar, 2013).
Therapeutic Applications and Drug Design
Piperazine derivatives are critical in the rational design of drugs, exhibiting a wide range of therapeutic uses including antipsychotic, anti-inflammatory, and anticancer activities. The slight modifications in the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal potential, indicating the versatility of compounds like this compound in drug discovery (Rathi et al., 2016).
Anti-mycobacterial Activity
The importance of piperazine and its analogues extends to antimicrobial research, particularly against Mycobacterium tuberculosis. Piperazine-based molecules have shown potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB, underscoring the compound's relevance in addressing global health challenges related to tuberculosis (Girase et al., 2020).
Pharmacological Insights
The pharmacological actions of various arylpiperazine derivatives, used mainly for the treatment of depression, psychosis, or anxiety, further illustrate the significance of studying compounds like this compound. These derivatives undergo extensive metabolism, leading to a variety of effects mediated by serotonin and other neurotransmitter receptors, which are crucial for understanding their therapeutic potential and guiding the development of new medications (Caccia, 2007).
Propiedades
IUPAC Name |
3-methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-5-23-14-10-13(11-15(24-6-2)16(14)25-7-3)18(22)20-9-8-19-17(21)12(20)4/h10-12H,5-9H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBWHCFKAIFWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCNC(=O)C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

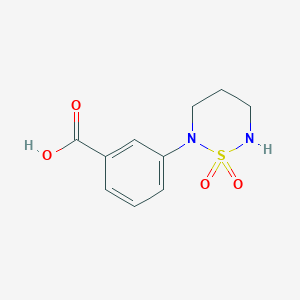
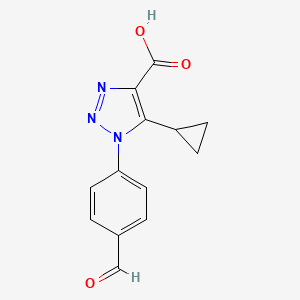
![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)

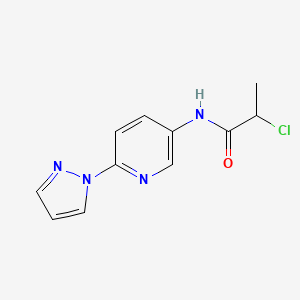
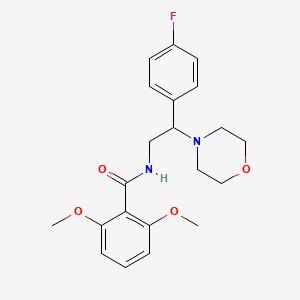

![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)


![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)
![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)